molecular formula C18H9Cl2NOS B2474713 (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 478260-42-3

(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone

Cat. No.: B2474713
CAS No.: 478260-42-3
M. Wt: 358.24
InChI Key: UVQGVFDOFFNDPS-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone is a synthetic heterocyclic compound that serves as a valuable building block in organic chemistry and medicinal chemistry research. This compound belongs to the class of thienoquinolines, which are recognized for their diverse biological activities and presence in pharmacologically active molecules . Thieno[2,3-b]quinoline derivatives, in particular, have been identified in scientific studies as structures with promising antitumor activity . The integration of the 2,4-dichlorophenyl group can further influence the compound's electronic properties and its interaction with biological targets, making it a subject of interest for structure-activity relationship (SAR) studies. The primary research value of this methanone derivative lies in its role as a key intermediate for the development of novel therapeutic agents. Scientific literature indicates that related thieno[2,3-b]pyridine and quinoline cores can modulate multiple biological targets, including various kinases, and have been shown to induce apoptosis (programmed cell death) in cancer cell lines, as well as affect the expression of surface glycosphingolipids . Furthermore, its structural framework suggests potential for applications in exploring antimicrobial and antiprotozoal activities . From a synthetic chemistry perspective, this compound can be prepared via efficient, mild, and high-yielding sequential multi-component reactions, as described in contemporary chemical research . Researchers utilize this scaffold to create more complex molecular architectures for high-throughput screening and drug discovery campaigns. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

(2,4-dichlorophenyl)-thieno[2,3-b]quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2NOS/c19-12-5-6-13(14(20)9-12)17(22)16-8-11-7-10-3-1-2-4-15(10)21-18(11)23-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQGVFDOFFNDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with thieno[2,3-b]quinoline under acidic conditions, followed by oxidation to form the methanone linkage . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Functional Group Transformations

The ketone group enables further derivatization:

Oxime Formation

Reaction with hydroxylamine hydrochloride yields the corresponding oxime:

(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone+NH2OH\cdotpHClOxime derivative\text{this compound} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Oxime derivative}

Conditions: Ethanol, reflux, 4–6 h.
Applications: Enhanced biological activity (e.g., antimicrobial properties).

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though this pathway remains underexplored for the dichlorophenyl variant .

Comparative Reactivity with Structural Analogs

The 2,4-dichlorophenyl substituent significantly alters reactivity compared to simpler aryl groups:

Compound Reactivity Highlights Yield
Phenyl derivative Lower electrophilicity; slower nucleophilic substitution70–80%
2-Chlorophenyl variant Moderate activity in SNAr reactions; limited steric hindrance75–85%
2,4-Dichlorophenyl derivative Enhanced electrophilicity due to electron-withdrawing Cl groups; improved SNAr kinetics85–95%

Key Observations:

  • Electron-withdrawing Cl groups activate the ketone toward nucleophilic attack .

  • Steric effects from the 2,4-dichloro substitution minimally impact reaction rates in MCRs .

Catalytic and Solvent Effects

Optimal conditions for reactions involving this compound include:

  • Solvent: Polar aprotic solvents (DMF, DMSO) improve solubility and reaction homogeneity .

  • Catalysts: Cu(OTf)₂ enhances oxidative coupling efficiency in annulation reactions .

Thienoquinoline Ring Formation

The thieno[2,3-b]quinoline core is generated via cyclocondensation of 3-formyl-2-mercaptoquinoline with phenacyl bromides. Sulfur acts as a nucleophile, attacking the α-carbon of the phenacyl bromide to form the thiophene ring .

Electrophilic Aromatic Substitution (EAS)

The dichlorophenyl group directs EAS to the meta position relative to the ketone, though competing deactivation by Cl limits practical utility .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a dichlorophenyl group attached to a thieno[2,3-b]quinoline moiety. Its molecular formula contributes to its distinct chemical behavior and biological interactions. The dichlorophenyl substituent is believed to enhance the compound's biological activity through increased lipophilicity and potential interactions with molecular targets.

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone exhibits antimicrobial properties. Studies have shown that derivatives of thienoquinoline can inhibit the growth of various bacterial strains, including resistant strains such as Staphylococcus aureus . The mechanism involves interference with bacterial DNA synthesis or cell wall integrity.
  • Anticancer Properties : The compound has been investigated for its anticancer potential. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines such as K-562 and HL-60, with IC50 values ranging from 1.58 to 7.13 μM . The interaction with DNA has been studied using biophysical techniques, revealing that it may intercalate with DNA and affect its structure and function .

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug design. Researchers are exploring its derivatives for enhanced efficacy against various diseases:

  • Antiviral Applications : Some studies suggest that thienoquinoline derivatives could serve as inhibitors of viral replication, making them candidates for antiviral drug development .
  • Targeting Specific Pathways : The compound's mechanism of action likely involves modulation of specific signaling pathways related to cell proliferation and survival. Understanding these pathways can lead to the development of targeted therapies for cancer and other diseases.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity can be harnessed in multi-step synthetic routes to create novel compounds with potential therapeutic applications.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of this compound on murine melanoma models. The results indicated significant tumor reduction in treated mice compared to controls, suggesting strong in vivo anticancer activity. Histological analysis confirmed reduced tumor cell proliferation and increased apoptosis in treated groups .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

In another investigation focused on antimicrobial properties, derivatives of the compound were tested against multi-drug resistant bacteria. The findings revealed that certain derivatives exhibited potent activity against S. aureus strains resistant to conventional antibiotics, highlighting their potential as new antimicrobial agents .

Summary Table of Applications

Application Area Details
Medicinal ChemistryAntimicrobial and anticancer properties; potential antiviral applications
Drug DevelopmentScaffold for new drug synthesis targeting specific diseases
Organic SynthesisBuilding block for complex molecule synthesis

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone is unique due to the presence of both dichlorophenyl and thienoquinoline moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and methanone linkage differentiate it from other related compounds, making it a valuable target for research and development .

Biological Activity

The compound (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other relevant activities based on diverse research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C15H10Cl2N2S\text{C}_{15}\text{H}_{10}\text{Cl}_2\text{N}_2\text{S}

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-b]quinoline exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effective inhibition against various bacterial and fungal strains. The minimum inhibitory concentrations (MIC) for these compounds often fall within the range of 1 to 50 µg/mL, indicating moderate to high potency against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

Thieno[2,3-b]quinoline derivatives have been investigated for their anticancer effects. A study reported that certain analogs exhibited cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 5 to 30 µM, suggesting a promising avenue for further development in cancer therapeutics . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

Compounds related to thieno[2,3-b]quinoline have shown potential anti-inflammatory effects. Research indicates that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that this compound could be beneficial in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A series of thieno[2,3-b]quinoline derivatives were synthesized and tested against a panel of microorganisms. The results demonstrated that modifications at the 2-position significantly enhanced antibacterial activity compared to unmodified compounds .
  • Cytotoxicity Assay : In a study assessing the cytotoxic effects on cancer cell lines, the compound showed selective toxicity towards tumor cells while sparing normal cells. This selectivity was attributed to differential uptake mechanisms in malignant versus non-malignant cells .

Data Tables

Activity Type Tested Strains/Cell Lines IC50/MIC Values Reference
AntimicrobialStaphylococcus aureus10 µg/mL
Candida albicans20 µg/mL
AnticancerMCF-715 µM
HeLa25 µM
Anti-inflammatoryCytokine productionInhibition >50%

Q & A

Q. Comparison of Methods

MethodCatalystTemperature (°C)Time (min)Yield (%)
Conventional HeatingK₂CO₃80–100120–18050–60
Microwave-AssistedK₂CO₃50–805–1070–85

Microwave methods reduce reaction time and improve yield due to enhanced energy transfer .

How can spectroscopic techniques (IR, NMR, MS) be optimized to resolve structural ambiguities in this compound?

Basic Research Question

  • IR Spectroscopy : Focus on carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and aromatic C-Cl vibrations (600–800 cm⁻¹). Use high-resolution FT-IR with KBr pellets for clarity .
  • NMR :
    • ¹H NMR : Aromatic protons in the thienoquinoline moiety appear as doublets (δ 7.5–8.5 ppm). The 2,4-dichlorophenyl group shows distinct splitting patterns (δ 7.2–7.8 ppm).
    • ¹³C NMR : Carbonyl carbon resonates at ~190 ppm; aromatic carbons are resolved via DEPT-135 .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 396.02) and fragments (e.g., loss of Cl groups) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to assign overlapping signals in crowded aromatic regions .

How can microwave-assisted synthesis be optimized to scale up production while minimizing side reactions?

Advanced Research Question

  • Parameter Optimization :
    • Power : 300–500 W ensures uniform heating without decomposition.
    • Catalyst Loading : 10 mol% K₂CO₃ balances reactivity and purification ease .
  • Scalability : Use continuous-flow microwave reactors to maintain efficiency at larger scales.
  • Side Reaction Mitigation : Pre-dry reagents to avoid hydrolysis of α-chloroketones. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) .

What structural modifications enhance the antitumor activity of thienoquinoline derivatives, and how are SAR studies designed?

Advanced Research Question

  • Key Modifications :
    • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl ring improve cytotoxicity (IC₅₀ values: 2–10 µM against HeLa cells) .
    • Heterocycle Variation : Replacing thieno with furo groups reduces activity, highlighting the sulfur atom’s role in DNA intercalation .
  • SAR Workflow :
    • Synthesize analogs with varied substituents (e.g., -OCH₃, -CF₃).
    • Screen in vitro against cancer cell lines (e.g., MCF-7, A549).
    • Perform molecular docking to assess binding to topoisomerase II .

Q. Example SAR Table

Substituent (R)IC₅₀ (HeLa, µM)LogPBinding Affinity (kcal/mol)
2,4-Cl2.13.8-9.2
4-OCH₃15.42.1-6.5
3-CF₃7.84.2-8.1

How can conflicting spectral data (e.g., IR vs. NMR) be resolved during structural validation?

Advanced Research Question

  • Case Study : Discrepancies in carbonyl peak assignments (IR: 1680 cm⁻¹ vs. computed 1705 cm⁻¹).
  • Resolution Strategies :
    • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-311+G(d,p)).
    • X-ray Crystallography : Resolve absolute configuration (e.g., CCDC deposition for bond-length verification) .
    • Cross-Technique Correlation : Confirm NMR shifts using HSQC with ¹³C labeling .

What computational approaches predict the pharmacokinetic properties of this compound?

Advanced Research Question

  • ADMET Prediction :
    • Software : SwissADME, pkCSM.
    • Key Outputs :
  • Bioavailability : 65% (high membrane permeability via Caco-2 model).
  • CYP450 Inhibition : Moderate inhibitor of CYP3A4 (risk of drug-drug interactions).
  • Docking Studies :
    • Target : DNA gyrase (PDB: 1KZN).
    • Methodology : AutoDock Vina with Lamarckian GA; grid box centered on active site .

Q. Example Computational Results

ParameterPredicted Value
LogP3.8
Half-Life (Human)8.2 hours
Plasma Protein Binding92%

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